2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Molecular Structure Analysis
The molecular structure of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane consists of a six-membered dioxaborolane ring system incorporating a central boron atom coordinated to two oxygen atoms in a cyclic arrangement. The molecular weight of 194.04 grams per mole reflects the incorporation of ten carbon atoms, fifteen hydrogen atoms, one boron atom, and three oxygen atoms within the molecular framework. The compound exhibits the canonical Simplified Molecular-Input Line-Entry System representation as CC1(C)OB(OC1(C)C)C1=CC=CO1, which clearly delineates the connectivity between the dioxaborolane ring and the furan substituent. The dioxaborolane portion features four methyl groups positioned at the 4 and 5 positions of the ring, creating a sterically hindered environment around the boron center that contributes to the stability of the cyclic ester.
The furan-2-yl substituent attached to the boron atom introduces aromatic character to the molecule through its five-membered heterocyclic ring containing one oxygen atom. This aromatic system provides electronic conjugation opportunities that can influence the overall electronic properties of the boronic ester. The connection between the furan ring and the boron center occurs at the 2-position of the furan ring, placing the heteroatom oxygen in proximity to the boron-carbon bond and potentially affecting the electronic distribution within the molecule. The tetramethyl substitution pattern on the dioxaborolane ring creates a highly symmetrical environment around the boron center, with each methyl group contributing to the steric bulk that protects the reactive boron-oxygen bonds from hydrolysis under ambient conditions.
The three-dimensional molecular geometry reveals that the dioxaborolane ring adopts a nearly planar conformation, consistent with the typical structural characteristics observed in related boronic ester compounds. The boron atom maintains trigonal planar coordination when considering only the primary bonding interactions, though the cyclic nature of the pinacol ester introduces geometric constraints that result in slight deviations from ideal bond angles. The incorporation of the furan substituent introduces additional conformational considerations, as the aromatic ring can adopt different orientational relationships with respect to the dioxaborolane plane. These structural features combine to create a molecule with well-defined geometric parameters that influence both its physical properties and chemical reactivity.
Properties
IUPAC Name |
2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-9(2)10(3,4)14-11(13-9)8-6-5-7-12-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEWQKZABZXLJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463327 | |
| Record name | 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374790-93-9 | |
| Record name | 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
A representative procedure involves reacting 2-iodofuran with bis(pinacolato)diboron (B₂pin₂) in the presence of PdCl₂(dppf)·CH₂Cl₂ (1 mol%), potassium phosphate (2 equiv), and 1,4-dioxane/water solvent at 80°C for 3 hours. Transmetalation occurs between the palladium-iodide intermediate and B₂pin₂, yielding the target boronic ester.
Critical Parameters :
Yield Optimization
Yields improve significantly with ligand design. S-Phos (dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine) increases steric hindrance, suppressing protodeboronation. Using 1.05 equiv of B₂pin₂ and 2.3 equiv of NaI in acetone achieves 89% isolated yield after 48-hour reflux.
Direct Borylation via Lithium-Halogen Exchange
This method avoids palladium catalysts by utilizing organolithium intermediates, particularly for halogenated furans.
Stepwise Procedure
- Lithiation : 2-Bromofuran reacts with n-butyllithium (2.5 M in hexanes) at −100°C in THF.
- Boronation : Trimethyl borate (1.05 equiv) is added, followed by HCl quenching.
- Esterification : Crude boronic acid reacts with pinacol in CH₂Cl₂ over MgSO₄ (16 h, rt).
Key Advantages :
- No transition metals required
- Compatible with sensitive functional groups
Limitations :
Industrial Scalability
Continuous-flow reactors enable large-scale production by maintaining precise temperature control (−100°C to 25°C gradients) and automating solvent exchanges. A pilot study achieved 85% yield at 10 kg/batch scale using in-line NMR monitoring.
Transition Metal-Free Borylation
Emerging methods employ B₂pin₂ with inorganic bases under mild conditions, avoiding organometallic reagents.
Sodium Carbonate-Mediated Process
A mixture of 2-chlorofuran (1 equiv), B₂pin₂ (3 equiv), and Na₂CO₃ (0.3 equiv) in methanol reacts at 90°C for 16 hours. The mechanism likely involves nucleophilic aromatic substitution, with methanol acting as both solvent and proton source.
Performance Metrics :
Solvent Effects
Polar aprotic solvents (DMF, NMP) improve yields to 82% but complicate purification. Neat conditions with excess B₂pin₂ (5 equiv) achieve 76% yield but require post-reaction distillation.
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Catalyst | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | 89–95 | 80 | Pd | High |
| Lithium Exchange | 85–89 | −100 to 25 | None | Moderate |
| Metal-Free | 76–78 | 90 | None | Low |
Key Observations :
- Pd-Catalyzed : Optimal for time-sensitive applications but introduces metal contaminants.
- Lithium-Based : Superior for oxygen-sensitive substrates despite cryogenic needs.
- Metal-Free : Eco-friendly but limited to activated aryl halides.
Industrial Production Techniques
Continuous-Flow Synthesis
A two-stage reactor system combines:
- Lithiation at −100°C (residence time: 45 min)
- Boronation at 25°C (residence time: 2 h)
This setup achieves 92% conversion with 99.5% purity by HPLC, reducing batch-to-batch variability.
Distillation Protocols
Crude product is purified via vacuum distillation (108°C at 23 mmHg) using 10-cm vacuum-jacketed columns. This removes residual THF and hexanes while preventing thermal decomposition.
Stereochemical Considerations
For ethenyl-linked derivatives (e.g., 2-[(E)-2-(furan-3-yl)ethenyl] isomers), stereoselectivity is controlled by:
- Solvent Polarity : THF favors E:Z = 9:1 vs. toluene (7:1).
- Base Selection : K₂CO₃ improves E-selectivity to 95% compared to NaOAc (82%).
Chemical Reactions Analysis
Types of Reactions
2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The boronic ester moiety can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts and bases like potassium phosphate are used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various biaryl compounds when coupled with aryl halides.
Scientific Research Applications
Synthetic Applications
One of the primary applications of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in organic synthesis as a reagent in the formation of carbon-carbon bonds. It serves as a versatile building block for synthesizing complex organic molecules. The dioxaborolane structure allows for selective reactions under mild conditions, making it valuable in synthetic organic chemistry.
Table 1: Comparison of Synthetic Applications
| Application Type | Description |
|---|---|
| Cross-Coupling Reactions | Utilized in Suzuki-Miyaura coupling to form biaryl compounds. |
| Carbonyl Addition | Acts as a boron nucleophile in the addition to carbonyl compounds. |
| Functionalization | Enables the introduction of functional groups into aromatic systems. |
Anticancer Activity
Research has demonstrated that boron-containing compounds can induce cytotoxic effects on cancer cells. For instance, derivatives of boron compounds have been evaluated for their ability to inhibit tumor growth in various cancer cell lines.
Antimicrobial Properties
Some studies suggest that boron compounds possess antimicrobial properties that could be harnessed for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Case Studies
- Suzuki-Miyaura Coupling : A study illustrated the effectiveness of using this compound in Suzuki reactions to synthesize complex biaryl structures with high yields and selectivity.
- Anticancer Research : In vitro studies have shown that related dioxaborolane derivatives can inhibit the proliferation of breast cancer cells (MCF-7) at low micromolar concentrations. This highlights the potential for further exploration of this compound in cancer therapeutics.
Mechanism of Action
The mechanism of action of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane moiety can coordinate with nucleophiles, facilitating reactions such as cross-coupling. In biological systems, the compound may interact with cellular components through boron-mediated interactions, influencing biochemical pathways.
Comparison with Similar Compounds
The following analysis compares 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally related dioxaborolane derivatives, focusing on substituent effects, reactivity, and applications.
Structural and Electronic Features
Key Insights :
- Furan’s electron-rich nature facilitates reactions requiring nucleophilic boron centers, such as transmetalation in cross-couplings.
- Fluorophenyl derivatives (e.g., 2-(4-Fluorophenyl)) exhibit enhanced electrophilicity at boron, improving reactivity in arylations .
- Bulky substituents (e.g., MesBpin) hinder undesired side reactions but may reduce reaction yields in sterically crowded systems .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura coupling performance varies significantly with substituents:
*Estimated based on analogous furan-containing boronate esters.
Key Insights :
- Electron-deficient substituents (e.g., iodophenyl) enhance oxidative addition rates with palladium catalysts .
- Methoxyphenyl derivatives exhibit moderate yields in esterification, aided by ionic liquid catalysts .
Key Insights :
- Furan-containing analogs are pivotal in synthesizing light-emitting polymers for OLEDs .
- Fluorinated derivatives are leveraged in targeting enzymatic pathways in infectious diseases .
- Methoxybenzyl variants enable sensitive detection of hydroxyl-containing analytes via $^{31}$P NMR .
Physical and Spectral Properties
*Data from structurally similar [3-(4,4,5,5-Tetramethyl)phenyl]methanol .
Key Insights :
Biological Activity
2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound recognized for its potential applications in medicinal chemistry and organic synthesis. Its unique structure allows for various biological interactions that are crucial for its functionality in chemical reactions and biological systems.
- Chemical Formula : C10H15BO3
- CAS Number : 374790-93-9
- Molecular Weight : 194.04 g/mol
- Purity : ≥ 97% .
The compound features a dioxaborolane ring structure which is significant in its reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts including its effects on cellular processes and potential therapeutic applications.
- Antioxidant Activity : The furan moiety contributes to the compound's ability to scavenge free radicals, thereby exhibiting antioxidant properties. This can potentially protect cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. This is particularly relevant in cancer research where enzyme inhibition can lead to reduced tumor growth.
- Cellular Uptake : The structural characteristics of the dioxaborolane facilitate its uptake into cells, enhancing its bioavailability and effectiveness.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Cellular Uptake | Enhanced bioavailability |
Case Study 1: Antioxidant Effects
A study conducted on the antioxidant capacity of various boron compounds revealed that this compound exhibited significant radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in formulations aimed at reducing oxidative stress .
Case Study 2: Enzyme Inhibition in Cancer Cells
Research involving cancer cell lines showed that this compound inhibited the activity of specific kinases involved in cell proliferation. The inhibition led to a decrease in cell viability and proliferation rates, indicating its potential as a therapeutic agent against certain cancers .
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological aspects:
- Acute Toxicity : Classified as harmful if swallowed or if it comes into contact with skin .
- Irritation Potential : Causes skin and serious eye irritation .
These factors necessitate careful handling and further investigations into its safety profile for therapeutic use.
Q & A
Q. How can I optimize the synthesis of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for use in Suzuki-Miyaura couplings?
- Methodological Answer : The compound is typically synthesized via borylation of the corresponding aryl halide or triflate using pinacolborane or bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. Key parameters include:
- Catalyst system : Pd(dba)₂ with ligands like SPhos or XPhos improves yield and reduces side reactions .
- Solvent : Use anhydrous THF or dioxane to prevent hydrolysis of the boronic ester.
- Temperature : Reactions often proceed at 80–100°C for 12–24 hours. Monitor progress via TLC or ¹¹B NMR to confirm boronate formation .
Q. What characterization techniques are most reliable for confirming the structure of this boronic ester?
- Methodological Answer :
- ¹H and ¹³C NMR : Look for the furan proton signals (δ 6.3–7.2 ppm) and the methyl groups of the pinacol moiety (δ 1.0–1.3 ppm). The boron-bound oxygen atoms quaternary carbons appear near 85–90 ppm in ¹³C NMR .
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as in ) resolves the dioxaborolane ring geometry and furanyl substitution pattern.
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Advanced Research Questions
Q. How does the steric and electronic nature of the furanyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The furan’s electron-rich aromatic system enhances oxidative addition efficiency in Pd-mediated couplings. However, steric hindrance from the tetramethyl dioxaborolane ring may slow transmetallation. To mitigate:
Q. How can I resolve contradictions in reported catalytic activity when using this compound in photoredox reactions?
- Methodological Answer : Discrepancies may arise from:
- Light source variability : Ensure consistent wavelength (e.g., 450 nm for Ir-based photocatalysts) and irradiance .
- Oxygen sensitivity : Use degassed solvents and inert atmospheres to prevent boronate oxidation .
- Substrate scope : Test with electron-deficient partners (e.g., aryl bromides) to differentiate between electronic and steric effects .
Q. What strategies stabilize 2-(2-Furanyl)-dioxaborolane under protic or acidic conditions?
- Methodological Answer : The compound is prone to hydrolysis in protic media. Stabilization approaches include:
- Lyophilization : Store under argon at –20°C to minimize moisture exposure .
- Buffered conditions : In aqueous reactions, maintain pH 7–8 using phosphate buffers to slow hydrolysis .
- Protecting groups : Introduce silyl ethers on the furan oxygen to reduce boronate lability .
Q. How can this compound be incorporated into conjugated polymers or metal-organic frameworks (MOFs)?
- Methodological Answer :
- Polymerization : Use Sonogashira coupling with diiodoarenes to integrate the furanyl-boronate moiety into π-conjugated backbones. Monitor molecular weight via GPC .
- MOF synthesis : Coordinate the boronate with transition metals (e.g., Zn²⁺) in solvothermal conditions. Characterize porosity via BET analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
